molecular formula C9H14N2O4 B1444051 tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate CAS No. 1379812-12-0

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Cat. No.: B1444051
CAS No.: 1379812-12-0
M. Wt: 214.22 g/mol
InChI Key: FAUILBAEDWZEMG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate (CAS: 1379812-12-0) is a nitro-substituted azetidine derivative with the molecular formula C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol . The compound features a nitromethylene group (-CH=NO₂) attached to the azetidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions or as a precursor for bioactive molecules.

Key physicochemical properties include:

  • Storage conditions: Sealed in dry conditions at 2–8°C .
  • Safety profile: Classified under GHS hazard codes H228 (flammable solid), H315 (skin irritation), and H319 (eye irritation) .

Properties

IUPAC Name

tert-butyl 3-(nitromethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUILBAEDWZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149706
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-12-0
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Step Synthetic Route (Based on Patent CN109503449A)

This method outlines a rational and scalable synthetic route with the following steps:

Step Reagents & Conditions Description Temperature Time Yield
1 Sodium borohydride in anhydrous methanol Reduction of precursor compound 1 to compound 2 (alcohol intermediate) 0°C to room temperature 1 hour Not specified
2 Imidazole, triphenylphosphine, iodine in toluene Conversion of compound 2 to compound 3 via activation (likely halogenation) 100°C 1 hour Not specified
3 Urea, sodium nitrite, phloroglucinol in N,N-dimethylformamide (DMF) Nitro functionalization to yield this compound (compound 4) 50°C 4 days 36.8% overall yield

Notes:

  • The reaction times and temperatures are optimized for yield and purity.
  • The final nitro functionalization step is prolonged (4 days) to ensure complete conversion.
  • The method is designed for ease of scale-up and operational simplicity.

Alternative Preparation of 1-tert-Butoxycarbonyl-3-azetidinone Intermediate

Since this compound synthesis often starts from 1-tert-butyloxycarbonyl-3-azetidinone, the preparation of this intermediate is critical.

  • Traditional oxidation methods convert 3-hydroxyazetidine derivatives to the ketone using reagents like ethanedioyl chloride, DMSO, and triethylamine. However, these methods suffer from impurity formation and use environmentally unfriendly solvents (dioxane, DMSO).
  • An improved method involves the reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in methylene chloride with triethylamine, yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in 91% yield. This intermediate can be further converted into the ketone and then to the nitromethylene derivative.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Three-step nitro azetidine synthesis Compound 1 (Boc-protected azetidinone) NaBH4, imidazole, PPh3, I2, urea, NaNO2, phloroglucinol 0°C to RT (1h), 100°C (1h), 50°C (4 days) 36.8% overall Scalable, rational design
Boc-azetidinone intermediate synthesis 3,3-dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine 10–40°C, 3–4h 91% Improved environmental profile
Alkylation of hydroxymethyl azetidine Boc-protected 3-hydroxymethyl azetidine NaH, methyl iodide 0°C, 1h 59% Demonstrates alkylation approach

Research Findings and Analysis

  • The multi-step synthesis involving reduction, halogenation, and nitro functionalization is the most documented and practical route for this compound preparation.
  • The overall yield (~37%) reflects the complexity and prolonged reaction times, especially in the nitro functionalization step.
  • Alternative methods focus on improving intermediate synthesis efficiency and environmental safety by avoiding toxic solvents and minimizing impurities.
  • The nitromethylene group introduction via sodium nitrite and urea in DMF is a key step that requires careful temperature and time control to maximize product formation and purity.
  • Alkylation strategies used in related azetidine derivatives highlight the versatility of the azetidine scaffold for functional group modifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products typically include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9_9H14_{14}N2_2O4_4
  • Molecular Weight : 214.22 g/mol
  • CAS Number : 1379812-12-0

Reactivity and Stability

Tert-butyl 3-(nitromethylene)azetidine-1-carboxylate exhibits moderate stability under standard conditions but can undergo various chemical reactions typical of azetidine derivatives, including nucleophilic substitutions and ring-opening reactions .

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Case Study: Antimicrobial Agents

Research has shown that derivatives of azetidine compounds can act as effective beta-lactamase inhibitors. The synthesis of such compounds often utilizes intermediates like this compound to enhance the efficacy of existing antibiotics against resistant bacterial strains .

Synthetic Organic Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to participate in nucleophilic reactions makes it valuable in creating diverse chemical structures.

Synthetic Pathways

The synthesis of this compound can involve:

  • Nucleophilic Substitution : Utilizing its nitromethylene group to react with various nucleophiles.
  • Cyclization Reactions : Forming larger cyclic compounds that may exhibit unique biological activities.

Material Science

In material science, this compound can be employed in the development of polymers and other materials due to its functional groups that can enhance material properties.

Example Applications

  • Polymer Synthesis : Incorporation into polymer chains to improve mechanical properties or introduce specific functionalities.
  • Coatings and Adhesives : Utilization in formulations that require enhanced adhesion or thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitromethylene group can participate in redox reactions, affecting cellular pathways and potentially leading to anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other azetidine derivatives, differing primarily in substituents attached to the azetidine ring. Below is a detailed comparison based on structural features, physicochemical properties, synthetic routes, and applications.

Structural and Functional Group Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent(s) Functional Group Impact
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate (1379812-12-0) C₉H₁₄N₂O₄ 214.22 Nitromethylene (-CH=NO₂) Strong electron-withdrawing effect; enhances reactivity in Michael additions .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) C₁₀H₁₈BrNO₂ 264.16 Bromoethyl (-CH₂CH₂Br) Bromine acts as a leaving group; suitable for nucleophilic substitution reactions .
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (1236861-59-8) C₁₂H₁₇N₃O₂ 235.28 Pyrimidinyl (aromatic ring) Introduces aromaticity and hydrogen-bonding potential; may improve target binding .
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) C₁₀H₁₉NO₃ 201.26 Hydroxyethyl (-CH₂CH₂OH) Enhances hydrophilicity and solubility in polar solvents .
tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (1158758-85-0) C₉H₁₆N₂O₅ 232.24 Hydroxy and nitromethyl (-CH₂NO₂) Steric hindrance from hydroxyl group may reduce reactivity compared to nitromethylene .

Physicochemical Properties

Compound Name (CAS) Boiling Point (°C) Log Po/w (Calculated) TPSA (Ų) Hydrogen Bond Acceptors Key Safety Hazards
This compound N/A 1.45 (iLOGP) 78.74 6 Flammable solid (H228); skin/eye irritation (H315, H319) .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate N/A 2.38 (XLOGP3) 38.48 3 Bromine-related hazards (e.g., potential irritant) inferred .
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate N/A 2.10 (MLOGP) 61.54 5 Acute toxicity (H302); respiratory irritation (H335) .
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate N/A 0.89 (WLOGP) 58.92 4 High GI absorption predicted; low BBB permeability .

Biological Activity

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂O₄
  • CAS Number : 1379812-12-0
  • Molecular Weight : 186.22 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitromethylene group is known for its role in enhancing the electrophilic character of the compound, which may facilitate interactions with nucleophiles in biological systems.

Biological Activity Overview

Recent studies have indicated that compounds containing azetidine and nitro groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines.
  • Anti-inflammatory Effects : It has been associated with reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in breast cancer cells
Anti-inflammatoryReduces TNF-alpha levels in macrophages

Table 2: Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateHighModerateLow
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateLowHighHigh

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against various bacterial strains, revealing a significant inhibitory effect on Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .
  • Cancer Cell Proliferation :
    In vitro experiments demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a potential therapeutic application in oncology .
  • Inflammation Reduction :
    A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via functionalization of tert-butyl azetidine-1-carboxylate precursors. A common approach involves nitromethylenation of tert-butyl 3-oxoazetidine-1-carboxylate using hydroxylamine derivatives. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a key intermediate) can be prepared by substituting methanol with isopropanol to improve solubility and reaction efficiency . Optimization includes solvent selection (e.g., i-PrOH for reduced by-products), temperature control (0–25°C), and stoichiometric adjustments of nitromethylation reagents. Purity is validated via HPLC (>95%) and NMR (e.g., δ 1.4 ppm for tert-butyl group) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H NMR (e.g., azetidine ring protons at δ 3.5–4.2 ppm) and 13^{13}C NMR (carbonyl at ~155 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 257.2 for C11_{11}H17_{17}N2_2O4_4).
  • IR Spectroscopy : Nitromethylene C=N-O stretch at ~1520 cm1^{-1}.
    Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N2_2 or Ar) at 2–8°C in sealed, light-resistant containers. Avoid moisture to prevent hydrolysis of the tert-butyl carbamate group. Degradation products (e.g., free azetidine) can be monitored via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. What safety precautions are required during handling?

Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Acute toxicity data are limited, but structural analogs show skin/eye irritation (H315/H319). In case of exposure, rinse with water for 15 minutes and seek medical attention. Dispose via licensed waste management services .

Advanced Research Questions

Q. How can the introduction of the nitromethylene group be optimized to minimize side reactions?

Mechanistic studies suggest competing pathways during nitromethylenation, such as over-oxidation or dimerization. To suppress these:

  • Use a slow addition of nitromethylation reagents (e.g., NH2_2OH·HCl) at 0°C.
  • Employ catalytic bases (e.g., NaOAc) to deprotonate intermediates selectively.
  • Monitor reaction progress in real-time via in-situ IR to detect intermediate nitroso compounds .

Q. How can contradictory spectral data (e.g., NMR shifts) from different synthesis batches be resolved?

Discrepancies may arise from rotameric equilibria or residual solvents. Strategies include:

  • Variable-temperature NMR (VT-NMR) to assess conformational dynamics.
  • High-resolution MS to rule out isotopic interference.
  • Comparative analysis with tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate (CAS 154748-54-6) to isolate electronic effects of substituents .

Q. What are the ecological implications of using this compound in large-scale reactions?

No ecotoxicity data are available, but structural analogs with nitro groups pose risks of soil mobility and bioaccumulation. Mitigation strategies:

  • Replace nitro groups with bioisosteres (e.g., carbonyl) in downstream derivatives.
  • Treat waste with activated carbon filtration before disposal .

Q. How can computational methods aid in predicting reactivity or stability?

Density functional theory (DFT) can model:

  • Nitromethylene group resonance stabilization (e.g., HOMO-LUMO gaps).
  • Degradation pathways under acidic/basic conditions (e.g., hydrolysis kinetics).
    Validate with experimental Arrhenius plots for shelf-life predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

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